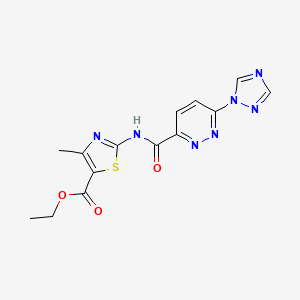

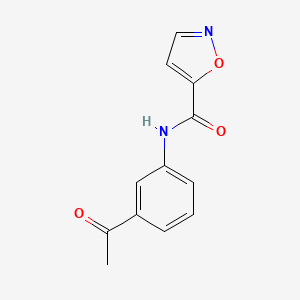

![molecular formula C18H15Cl2N3OS B3001878 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-31-9](/img/structure/B3001878.png)

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its wide range of applications, including use as biologically active substances, dyes, components for semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves the oxidative dimerization of thioamides using electrophilic reagents such as 1-methyl-2-chloropyridinium iodide, benzoyl chloride, or acetyl chloride in organic solvents at room temperature, yielding high yields of 3,5-disubstituted 1,2,4-thiadiazoles . Another method includes the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot, followed by oxidation with copper(II) chloride to produce cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives . Additionally, a specific synthesis route for a related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, has been reported, which involves the dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be further substituted with various functional groups. X-ray single-crystal diffraction studies have been used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in these compounds . The molecular docking studies suggest that these compounds can act as potential inhibitors for enzymes such as dihydrofolate reductase (DHFR), indicating their potential in drug design .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the cyanomethylene functionality in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been exploited to construct new heterocycles with potential insecticidal activity . The reactivity of these compounds allows for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of these compounds . The insecticidal activity of certain thiadiazole derivatives has been evaluated, with some compounds showing high efficacy against pests like the cotton leaf worm . Additionally, the cytotoxic activity of these compounds has been tested against various human cancer cell lines, with some derivatives showing significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines .

将来の方向性

作用機序

Mode of Action

It’s worth noting that many compounds with similar structures are often used as catalysts in various chemical reactions . They may interact with their targets through various mechanisms, such as free radical reactions .

Biochemical Pathways

Compounds with similar structures are often involved in reactions such as ring-closing metathesis (rcm), cross-metathesis, and ring-opening metathesis polymerization (romp) . These reactions can have various downstream effects, depending on the context in which they occur.

Result of Action

Given its potential role as a catalyst, it may facilitate certain chemical reactions, leading to changes in the molecular structure of other compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets . .

特性

IUPAC Name |

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c1-9-6-10(2)15(11(3)7-9)17-22-23-18(25-17)21-16(24)13-5-4-12(19)8-14(13)20/h4-8H,1-3H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHUUJUGDVNBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)

![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide](/img/structure/B3001809.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)

![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)